molecular formula C11H13FO3 B7861642 3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol

3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol

Cat. No.: B7861642
M. Wt: 212.22 g/mol
InChI Key: XDWQCSVQMMIABO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol is a fluorinated oxolane derivative featuring a substituted phenyl group at the 3-position of the oxolane (tetrahydrofuran) ring. The compound’s structure combines a polar oxolane ring with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-10-3-2-8(6-9(10)12)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWQCSVQMMIABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol, enabling comparative analysis of their properties and applications.

3-(Propan-2-yl)oxolan-3-ol

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.19 g/mol
  • Key Features: This compound substitutes the 3-fluoro-4-methoxyphenyl group with an isopropyl group. It is primarily used as a building block in organic synthesis due to its simpler structure and lower steric hindrance.

[3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol

  • Molecular Formula: C₁₂H₁₆FNO₂
  • Molecular Weight : 225.26 g/mol
  • Key Features : Replacing the oxolane ring with a pyrrolidine ring increases nitrogen-based reactivity and conformational flexibility. The hydroxymethyl group enhances hydrogen-bonding capacity, making it valuable in drug discovery (e.g., as a chiral intermediate or bioactive scaffold).

[(3R)-3-Fluorooxolan-3-yl]methanol

  • Molecular Formula : C₅H₉FO₂
  • Molecular Weight : 120.12 g/mol
  • Key Features : This compound retains the fluorinated oxolane core but lacks the methoxyphenyl group. The stereochemistry (R-configuration) and smaller size result in lower molecular weight and distinct solubility profiles, favoring applications in asymmetric synthesis.

3-(3-Fluoro-4-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Ethyl Ester

  • Molecular Formula : C₁₃H₁₂FN₂O₃
  • Molecular Weight : ~272.25 g/mol (estimated)
  • This compound may serve as a precursor in agrochemical or medicinal chemistry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₁H₁₃FO₃ ~212.22 Fluoro, methoxy, oxolane Pharmaceutical intermediates, agrochemical research
3-(Propan-2-yl)oxolan-3-ol C₇H₁₄O₂ 130.19 Isopropyl, oxolane Organic synthesis building block
[3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₆FNO₂ 225.26 Fluoro, methoxy, pyrrolidine, hydroxymethyl Drug discovery, chiral intermediates
[(3R)-3-Fluorooxolan-3-yl]methanol C₅H₉FO₂ 120.12 Fluoro, oxolane, hydroxymethyl Asymmetric synthesis
3-(3-Fluoro-4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester C₁₃H₁₂FN₂O₃ ~272.25 Fluoro, methoxy, pyrazole, ester Agrochemical precursors

Key Research Findings and Functional Insights

  • Electronic Effects: The 3-fluoro-4-methoxyphenyl group in the target compound balances electron withdrawal (F) and donation (OCH₃), modulating aromatic electrophilicity. This contrasts with non-fluorinated analogs (e.g., 3-(propan-2-yl)oxolan-3-ol), which lack such electronic complexity .
  • Bioactivity: Pyrrolidine derivatives (e.g., [3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol) exhibit enhanced interaction with biological targets (e.g., enzymes, receptors) due to nitrogen’s lone pair and ring flexibility, whereas oxolane derivatives may prioritize metabolic stability .
  • Stereochemical Influence: The (R)-configuration in [(3R)-3-Fluorooxolan-3-yl]methanol highlights the role of chirality in asymmetric catalysis or enantioselective drug design, a feature absent in the target compound .
  • Agrochemical Potential: Pyrazole-based derivatives (e.g., ) are often explored as herbicides or fungicides due to their heterocyclic reactivity, suggesting the target compound’s phenyl-oxolane structure could be optimized for similar uses .

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